Biotin NHS

説明

特性

IUPAC Name |

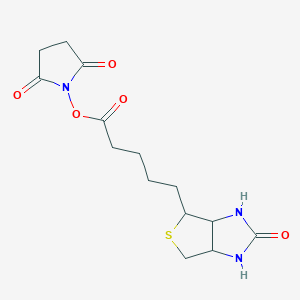

(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21)/t8-,9-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXHPSHLTSZXKH-RVBZMBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956451 | |

| Record name | Biotin N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35013-72-0 | |

| Record name | Biotin N-hydroxysuccinimide ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35013-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotinyl N-hydroxysuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035013720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2,5-dioxo-1-pyrrolidinyl ester, (3aS,4S,6aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYSUCCINIMIDOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30M534A3CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Biotin NHS Ester

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, operational protocols, and critical factors governing the use of Biotin N-hydroxysuccinimide (NHS) ester for the biotinylation of proteins, antibodies, and other biomolecules.

Core Mechanism of Action: Amine-Reactive Biotinylation

Biotin NHS ester is a widely utilized reagent for covalently attaching a biotin label to biomolecules. Its utility is centered on the highly reactive N-hydroxysuccinimide ester group, which demonstrates remarkable specificity for primary aliphatic amines (-NH₂). These target groups are abundant in biological macromolecules, primarily as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[1][2]

The core reaction is a nucleophilic acyl substitution . The deprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate.[3][] The intermediate then collapses, resulting in the elimination of the N-hydroxysuccinimide (NHS) as a leaving group and the formation of a highly stable and effectively irreversible amide bond between the biotin molecule and the target.[3][]

While NHS esters can also react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, the resulting ester and thioester bonds are significantly less stable than the amide bond and are prone to hydrolysis or displacement by amines.[3] This inherent instability contributes to the high selectivity of NHS esters for primary amines under controlled reaction conditions.

Figure 1: Mechanism of this compound Ester Reaction with a Primary Amine.

Critical Parameters Influencing Reaction Efficiency

The success of a biotinylation reaction is governed by several interconnected parameters. A thorough understanding and optimization of these factors are essential to achieve the desired degree of labeling while preserving the biological activity of the target molecule.

| Parameter | Optimal Range/Condition | Rationale & Impact on Efficiency |

| pH | 7.2 - 8.5[5] | The reaction is strongly pH-dependent. Below pH 7, the primary amine is protonated (R-NH₃⁺) and non-nucleophilic, inhibiting the reaction.[6] Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, which competes with the desired aminolysis reaction and reduces labeling efficiency.[5][6][7] |

| Buffer Composition | Amine-free buffers (e.g., Phosphate, Bicarbonate, Borate, HEPES)[3][5] | Buffers containing primary amines, such as Tris (TBS), are incompatible as they will compete with the target molecule for reaction with the NHS ester.[5] |

| Reagent Concentration | Target Molecule: 1-10 mg/mL[8][9] | Higher concentrations of the target amine favor the bimolecular labeling reaction over the competing unimolecular hydrolysis of the NHS ester. Dilute protein solutions often require a greater molar excess of the biotin reagent to achieve sufficient labeling.[][8][9] |

| Molar Excess of Biotin | 10 to 20-fold molar excess (or higher for dilute solutions)[8][10] | A sufficient molar excess is required to drive the reaction to completion, especially given the competing hydrolysis reaction. The optimal ratio must often be determined empirically to achieve the desired labeling density without causing protein precipitation or loss of function.[9] |

| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures (4°C) slow down both the labeling reaction and the competing hydrolysis, requiring longer incubation times (>2 hours).[8] Room temperature reactions are faster (30-60 minutes) but may result in more significant hydrolysis.[8][9] |

| Solvent | Anhydrous DMSO or DMF | This compound ester is often water-insoluble and must first be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction buffer.[2][6] The final concentration of the organic solvent in the reaction mixture should typically be kept low (e.g., <10%).[5] |

Quantitative Data on Reaction Kinetics

| Parameter | Value | Conditions | Reference |

| Spacer Arm Length (NHS-Biotin) | 13.5 Å | N/A | [8][11] |

| Half-life of NHS Ester Hydrolysis | ~4-5 hours | pH 7.0, 0°C | [5] |

| Half-life of NHS Ester Hydrolysis | ~10 minutes | pH 8.6, 4°C | [5] |

| Typical Labeling Ratio (IgG) | ~8-12 biotins per molecule | Using greater molar excess | [9] |

| Typical Labeling Ratio (General Proteins) | ~3-5 biotins per molecule | Standard conditions | [9] |

Generalized Experimental Workflow

The process of biotinylating a biomolecule follows a logical sequence of steps designed to maximize labeling efficiency and ensure the purity of the final conjugate. The workflow involves preparation of the target molecule, execution of the conjugation reaction, and purification of the biotinylated product.

Figure 2: General Experimental Workflow for Biotinylation.

Detailed Experimental Protocols

The following protocols provide a starting point for the biotinylation of proteins and oligonucleotides. Optimization may be required based on the specific properties of the target molecule.

This protocol is designed for labeling 1-10 mg of protein.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer)

-

This compound Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (or similar amine-free buffer)[8]

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5

-

Purification System: Dialysis cassette (10K MWCO) or desalting column (e.g., Sephadex G-25)[8]

Procedure:

-

Buffer Exchange: If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.[8][9]

-

Prepare this compound Ester Stock: Immediately before use, dissolve this compound ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[9] For example, dissolve 3.4 mg of this compound ester (MW: 341.38) in 1 mL of DMSO.

-

Calculate Reagent Volume: Determine the volume of the this compound ester stock needed to achieve a 10-20 fold molar excess. For a 2 mg/mL protein solution, a 20-fold excess is recommended.[8][9]

-

mmoles of Protein = (grams of Protein) / (MW of Protein in g/mol )

-

mmoles of Biotin = mmoles of Protein x 20

-

µL of Biotin Stock = (mmoles of Biotin x 1,000,000) / (Stock Concentration in mM)

-

-

Reaction: Add the calculated volume of this compound ester stock to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[8]

-

Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.[5]

-

Purification: Remove non-reacted biotin and the NHS byproduct by dialyzing the sample against PBS or another suitable buffer at 4°C (with at least two buffer changes) or by using a desalting column.[8]

-

Storage: Store the purified biotinylated protein under appropriate conditions, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.

This protocol is based on a 0.2 µmole synthesis scale.[3]

Materials:

-

Amine-modified oligonucleotide

-

This compound Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[6]

-

Purification System: Desalting column (e.g., Glen Gel-Pak™)[3]

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M Sodium Bicarbonate buffer.[3] Ensure any ammonium salts from deprotection have been removed (e.g., via ethanol precipitation).[3]

-

Prepare this compound Ester Solution: Dissolve a 5-10 fold molar excess of this compound ester in 25 µL of anhydrous DMSO or DMF.[3]

-

Reaction: Add the this compound ester solution to the oligonucleotide solution.

-

Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours.[3]

-

Purification: Separate the biotinylated oligonucleotide from excess reagent and salts using a desalting column according to the manufacturer's instructions.[3]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low/No Labeling Efficiency | 1. Hydrolysis of NHS Ester: Reagent was exposed to moisture before use or reaction pH is too high (>9.0).[7] 2. Inactive Amine: Reaction pH is too low (<7.0), protonating the target amine.[6] 3. Competing Nucleophiles: Presence of amine-containing buffers (e.g., Tris) or other contaminants like sodium azide.[5] 4. Insufficient Molar Excess: Molar ratio of biotin to target is too low, especially for dilute samples.[7] | 1. Use fresh, anhydrous DMSO/DMF. Equilibrate the NHS ester vial to room temperature before opening to prevent condensation.[8] Optimize pH to 7.2-8.5. 2. Ensure the reaction buffer pH is between 7.2 and 8.5. 3. Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate) prior to the reaction. 4. Increase the molar excess of the this compound ester. Consider concentrating the protein solution if possible.[8] |

| Protein Precipitation | 1. High Degree of Labeling: Over-modification can alter the protein's isoelectric point and solubility. 2. Solvent Effects: The organic solvent (DMSO/DMF) used to dissolve the NHS ester may denature the protein. | 1. Reduce the molar excess of the this compound ester or decrease the reaction time. 2. Keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally <10%). Add the biotin stock solution slowly while vortexing. |

| Loss of Biological Activity | Modification of Critical Residues: Biotinylation of lysine residues within an active site or binding interface can disrupt function. | 1. Reduce the molar excess of the this compound ester to achieve a lower degree of labeling. 2. If the location of critical lysines is known, consider alternative labeling chemistries that target other functional groups (e.g., sulfhydryls on cysteine residues). |

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. apexbt.com [apexbt.com]

- 3. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. proteochem.com [proteochem.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sulfo-nhs-lc-biotin.com [sulfo-nhs-lc-biotin.com]

An In-depth Technical Guide to the Chemical Properties of Biotin N-Hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Biotin N-hydroxysuccinimide (NHS) ester, a widely used reagent for the biotinylation of proteins and other biomolecules. This document details the compound's reactivity, solubility, and stability, and provides experimental protocols for its use and quantification.

Core Chemical Properties

Biotin-NHS ester is an amine-reactive biotinylation reagent that enables the covalent attachment of biotin to proteins, peptides, and other molecules containing primary or secondary amines.[1] The N-hydroxysuccinimide ester is a highly reactive group that readily forms stable amide bonds with amine groups.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Biotin-NHS ester.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉N₃O₅S | [2] |

| Molecular Weight | 341.38 g/mol | [2] |

| CAS Number | 35013-72-0 | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 212 °C | [3] |

| Spacer Arm Length | 13.5 Å | [4][5] |

Table 2: Solubility

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | ≤ 50 mg/mL | [6] |

| Dimethyl sulfoxide (DMSO) | ≥ 17.07 mg/mL, ~20 mg/mL, ≥ 30 mg/mL | [4][6][7] |

| Water | Insoluble | [4][8] |

| Ethanol | Insoluble | [4] |

| Aqueous Buffers | Sparingly soluble. A 1:1 DMSO:PBS (pH 7.2) solution has a solubility of approximately 0.5 mg/mL. | [7] |

Table 3: Stability and Storage

| Condition | Stability | Reference(s) |

| Solid, -20°C | ≥ 4 years | [6][7] |

| Anhydrous, Room Temperature | Several weeks | [6] |

| Solution in dry DMF | At least one month | [6] |

| Aqueous Solution | Not recommended for storage for more than one day. | [7] |

Table 4: Reactivity and Hydrolysis

| Condition | Half-life of NHS ester | Reference(s) |

| pH 7.0, 0°C | 4-5 hours | [9][10] |

| pH 8.6, 4°C | 10 minutes | [9][10] |

| pH > 8.0 | < 15 minutes | [11] |

| pH < 6.5 | > 2 hours | [11] |

Reaction Mechanism and Specificity

Biotin-NHS ester reacts with primary amines via a nucleophilic acyl substitution mechanism, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient at a pH range of 7.2 to 9.[9][10] While highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, side reactions with other nucleophilic groups like the hydroxyl groups of serine and tyrosine and the guanidinium group of arginine have been reported under certain conditions.[12]

Figure 1: Reaction of Biotin-NHS ester with a primary amine.

Experimental Protocols

Protein Biotinylation

This protocol describes a general procedure for the biotinylation of a protein using Biotin-NHS ester.

Materials:

-

Protein to be biotinylated

-

Biotin-NHS ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare the Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

-

Prepare the Biotin-NHS Ester Solution: Immediately before use, dissolve the Biotin-NHS ester in DMF or DMSO to a concentration of 10 mM.

-

Perform the Biotinylation Reaction:

-

Calculate the required volume of the Biotin-NHS ester solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).

-

Add the calculated volume of the Biotin-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming the unreacted Biotin-NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purify the Biotinylated Protein: Remove the excess, unreacted biotin reagent and byproducts by dialysis against PBS or by using a desalting column.

Figure 2: General workflow for protein biotinylation.

Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the degree of biotinylation.[6] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[6]

Materials:

-

Biotinylated protein sample (purified)

-

HABA/Avidin solution

-

Phosphate-Buffered Saline (PBS)

-

Spectrophotometer or microplate reader

Procedure (Cuvette Method):

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

-

Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[6]

-

Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[6]

-

Measure the absorbance at 500 nm once the reading is stable (A₅₀₀ HABA/Avidin/Biotin Sample).[6]

-

Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.

Application in Signaling Pathway Analysis

Biotinylation is a powerful tool for studying cellular signaling pathways. For instance, kinase-catalyzed biotinylation using ATP-biotin can be employed to map the substrates of specific kinases within a signaling cascade, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13] In this method, activated kinases in cell lysates transfer a biotinylated phosphate group from ATP-biotin to their substrates, which can then be enriched using streptavidin and identified by mass spectrometry.[13]

Figure 3: EGFR signaling pathway analysis using biotinylation.

This guide provides foundational knowledge on the chemical properties and applications of Biotin N-hydroxysuccinimide ester. For specific applications, optimization of the described protocols may be necessary. Always refer to the manufacturer's instructions and relevant literature for detailed guidance.

References

- 1. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]

- 2. anaspec.com [anaspec.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Utilizing Biotinylated Proteins Expressed in Yeast to Visualize DNA–Protein Interactions at the Single-Molecule Level - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Application of Biotin NHS in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Biotin N-hydroxysuccinimide (NHS) ester in dimethyl sulfoxide (DMSO) and other common organic solvents. It is designed to equip researchers, scientists, and professionals in drug development with the critical knowledge required for the effective use of this reagent in biotinylation reactions. This document outlines quantitative solubility data, detailed experimental protocols for solubilization and use, and a visual representation of a typical biotinylation workflow.

Core Concept: Biotin NHS and its Solubility

This compound is a widely utilized reagent for the covalent attachment of biotin to proteins, peptides, and other molecules containing primary amines. The N-hydroxysuccinimide ester group reacts with primary amines under mild conditions to form a stable amide bond. A crucial aspect of its application is its solubility, as it is generally insoluble in aqueous solutions and requires an organic solvent for initial dissolution before being introduced to an aqueous reaction mixture.[1][2][3] The choice of solvent and the handling of the resulting solution are paramount to ensure the reactivity of the NHS ester, which is susceptible to hydrolysis.[2][3][4]

Quantitative Solubility Data

The solubility of this compound can vary slightly depending on the supplier and the purity of the reagent, as well as the anhydrous nature of the solvent.[5][6] Below is a summary of reported solubility data in common organic solvents. It is important to note that for optimal results, the use of fresh, anhydrous DMSO is recommended as moisture can significantly impact solubility and reagent stability.[5]

| Solvent | Reported Solubility | Source | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | Sigma-Aldrich[7] | --- |

| ~ 20 mg/mL | Cayman Chemical[8] | --- | |

| 62.5 mg/mL | MedChemExpress[9] | Requires sonication. | |

| 68 mg/mL | Selleck Chemicals[5] | Use of fresh DMSO is critical as moisture-absorbing DMSO reduces solubility. | |

| Dimethylformamide (DMF) | ≤ 50 mg/mL | Sigma-Aldrich[7] | A solution in dry DMF remains active for at least one month.[7] |

| ~ 20 mg/mL | Cayman Chemical[8] | --- | |

| Water | Insoluble | Vector Labs[1], Selleck Chemicals[5] | --- |

| Ethanol | Insoluble | Selleck Chemicals[5] | --- |

Experimental Protocols

The following protocols are generalized from multiple sources and represent common methodologies for the preparation and use of this compound solutions.

Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent use in biotinylation reactions.

Materials:

-

This compound ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer or sonicator

-

Microcentrifuge tubes

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4][10]

-

Weigh the desired amount of this compound into a microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-50 mg/mL).[6][7][8]

-

Vortex or sonicate the solution until the this compound is completely dissolved.[9] For higher concentrations, gentle heating may also aid dissolution.[9]

-

It is highly recommended to prepare the stock solution immediately before use, as the NHS ester is susceptible to hydrolysis.[2][4] Do not store aqueous solutions for more than one day.[8] If a DMSO stock solution is prepared, it can be aliquoted and stored at -20°C for up to one month.[11]

General Protein Biotinylation Protocol

Objective: To covalently label a protein with biotin using a this compound stock solution.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound stock solution (prepared as described above)

-

Quenching buffer (e.g., Tris or glycine solution)

-

Desalting column or dialysis equipment

Procedure:

-

Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris), as these will compete with the target protein for reaction with the this compound.[2][4]

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess of biotin to protein. A 10-20 fold molar excess is a common starting point.[9][10]

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.[4]

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9][10]

-

To stop the reaction, add a quenching buffer containing primary amines (e.g., 50 mM Tris or glycine) to react with the excess this compound.[6]

-

Remove the unreacted biotin and byproducts by dialysis or using a desalting column.[7][10]

Mandatory Visualizations

General Biotinylation Workflow

The following diagram illustrates the key steps in a typical protein biotinylation experiment using this compound.

Caption: A general workflow for protein biotinylation using this compound.

Reaction Mechanism of this compound with a Primary Amine

This diagram illustrates the chemical reaction between this compound and a primary amine on a protein, resulting in a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction of this compound with a primary amine.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. proteochem.com [proteochem.com]

- 11. 生物素-NHS,水溶性 | Sigma-Aldrich [sigmaaldrich.com]

A Technical Deep Dive: Unraveling the Fundamental Differences Between Biotin-NHS and Sulfo-NHS-Biotin

For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is paramount for the success of downstream applications. This in-depth technical guide illuminates the core distinctions between two commonly employed amine-reactive biotinylation reagents: N-hydroxysuccinimide (NHS)-Biotin and its sulfonated analogue, Sulfo-NHS-Biotin. Understanding these differences is critical for experimental design, ensuring specific and efficient labeling of target biomolecules.

At the heart of their utility lies the N-hydroxysuccinimide (NHS) ester, a reactive group that efficiently forms stable amide bonds with primary amines (-NH2) found on proteins and other macromolecules.[1] This reaction typically occurs in buffers with a pH range of 7-9.[1] While both Biotin-NHS and Sulfo-NHS-Biotin leverage this same fundamental chemistry, a single, strategically placed functional group—the sulfonate group—dramatically alters the physicochemical properties of Sulfo-NHS-Biotin, dictating its applications and experimental handling.

Core Physicochemical and Functional Distinctions

The primary differentiator between Biotin-NHS and Sulfo-NHS-Biotin is their solubility. Biotin-NHS is hydrophobic and requires dissolution in an organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), before being added to an aqueous reaction mixture.[1][2] In contrast, the addition of a negatively charged sulfonate group to the NHS ring renders Sulfo-NHS-Biotin water-soluble.[3][4][5] This fundamental difference in solubility has profound implications for their membrane permeability and, consequently, their ideal applications.

Biotin-NHS , being membrane-permeable, can traverse the cell membrane and label both intracellular and cell-surface proteins.[1][6] This makes it a suitable choice for experiments aimed at biotinylating the entire proteome of a cell.

Sulfo-NHS-Biotin , due to its charged nature and hydrophilicity, is membrane-impermeable.[3][4] This characteristic makes it the reagent of choice for specifically labeling proteins on the outer surface of intact cells, as it cannot readily cross the lipid bilayer.[3][4][5] This specificity is crucial for studies involving cell-surface receptors, transporters, and the general architecture of the plasma membrane.

A summary of their key properties is presented in the table below:

| Property | Biotin-NHS | Sulfo-NHS-Biotin |

| Molecular Weight | 341.38 g/mol [7] | 443.4 g/mol [8] |

| Spacer Arm Length | 13.5 Å[2] | 13.5 Å[9] |

| Solubility | Insoluble in water; requires organic solvents (DMSO, DMF)[1][2] | Soluble in water (e.g., ≥22.17 mg/mL)[8][10] |

| Membrane Permeability | Permeable[1][6] | Impermeable[3][4] |

| Primary Applications | Labeling of intracellular and extracellular proteins[6] | Specific labeling of cell-surface proteins[3][4] |

Visualizing the Chemical Structures and Reaction Mechanism

To further understand their chemical nature, the following diagrams illustrate their structures and the general reaction mechanism.

The biotinylation reaction proceeds via nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS or Sulfo-NHS as a byproduct.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. covachem.com [covachem.com]

- 3. store.sangon.com [store.sangon.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. NHS-Biotin | C14H19N3O5S | CID 434213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

The Power of the Biotin Tag: An In-depth Guide to Biotinylation in Molecular Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and drug discovery, the ability to specifically label, detect, purify, and study biomolecules is paramount. Among the plethora of techniques available, biotinylation stands out as a remarkably versatile and robust method. This in-depth technical guide explores the core principles of biotinylation, its diverse applications in molecular biology research, and provides detailed experimental protocols for its key methodologies. The foundation of these techniques lies in the extraordinarily strong and specific non-covalent interaction between biotin (vitamin B7) and the proteins avidin and streptavidin, which boasts a dissociation constant (Kd) in the femtomolar range (10-14 to 10-15 M), making it one of the strongest known biological interactions.[1][2][3] This near-irreversible bond forms the basis for a wide array of applications, from affinity purification to advanced cellular imaging and drug targeting.[4][5]

Core Concepts: The Biotin-Streptavidin Interaction

Biotin is a small molecule (244.31 g/mol ) that can be covalently attached to proteins, nucleic acids, and other molecules with minimal interference to their biological function.[1] Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, has four high-affinity binding sites for biotin.[3] This multivalent interaction enhances the avidity and stability of the complex, making it an ideal tool for capturing and detecting biotinylated targets.

Methods of Biotinylation

The covalent attachment of biotin to a target molecule can be achieved through two primary strategies: chemical biotinylation and enzymatic biotinylation.

Chemical Biotinylation: This approach utilizes biotinylating reagents that contain a reactive group targeting specific functional groups on the target molecule. The most common targets are primary amines (-NH2) found on lysine residues and the N-terminus of proteins.[1]

-

NHS Esters: N-hydroxysuccinimide (NHS) esters of biotin are widely used for their ability to efficiently react with primary amines to form stable amide bonds. Variations include NHS-Biotin and the water-soluble Sulfo-NHS-Biotin, which is particularly useful for labeling cell surface proteins without permeating the cell membrane.[6][7]

-

Other Chemistries: Biotinylation reagents are also available to target other functional groups such as sulfhydryls (-SH) on cysteine residues, carboxyl groups (-COOH), and carbohydrates.

Enzymatic Biotinylation: This method offers site-specific biotinylation through the use of the E. coli biotin ligase, BirA. A short, 15-amino-acid peptide sequence, known as the AviTag, is genetically fused to the protein of interest. BirA specifically recognizes this tag and catalyzes the covalent attachment of a single biotin molecule to a specific lysine residue within the tag.[8] This provides a homogenous product with a defined orientation when immobilized on a streptavidin-coated surface.

Quantitative Data Presentation

The efficiency of biotinylation and the subsequent detection of biotinylated molecules are critical for experimental success. The following tables summarize key quantitative data for easy comparison.

Table 1: Comparison of Amine-Reactive Biotinylation Reagents

| Feature | NHS-Biotin | Sulfo-NHS-Biotin |

| Solubility | Low aqueous solubility; requires organic solvent (e.g., DMSO, DMF) | Water-soluble |

| Cell Membrane Permeability | Permeable | Impermeable |

| Typical Molar Excess (Reagent:Protein) | 20-fold for concentrated protein solutions (>2 mg/mL) | 20 to 50-fold |

| Typical Degree of Labeling (Biotin:Protein Ratio) | 3-5 | 4-6 |

| Primary Application | Labeling of purified proteins in solution | Cell surface protein labeling; labeling of proteins sensitive to organic solvents |

Data synthesized from multiple sources.[6][7][9]

Table 2: Comparison of Proximity Labeling Enzymes

| Feature | BioID | BioID2 | TurboID |

| Labeling Time | 18-24 hours | 18-24 hours | ~10 minutes |

| Labeling Efficiency | Lower | Moderate | High |

| Optimal Temperature | ~37°C | ~37°C | Broader range, including room temperature |

| Biotin Requirement | Requires exogenous biotin | Requires exogenous biotin | Can utilize endogenous biotin, but enhanced with supplementation |

| Key Advantage | First-generation proximity labeling | Smaller size than BioID | Rapid and efficient labeling, suitable for dynamic processes |

Data synthesized from multiple sources.[10][11][12][13][14]

Table 3: Binding Kinetics of Biotin-Streptavidin Interaction

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~10-14 - 10-15 M | [1][3] |

| Association Rate Constant (kon) | ~1 x 107 M-1s-1 | [3] |

| Dissociation Rate Constant (koff) | ~1 x 10-6 s-1 | [3] |

Applications in Molecular Biology Research

The versatility of biotinylation has led to its widespread adoption in numerous molecular biology techniques.

Affinity Purification and Pull-Down Assays

Biotinylation is a powerful tool for isolating specific proteins or protein complexes from complex mixtures like cell lysates.[15] A protein of interest (the "bait") is biotinylated and incubated with the lysate. The bait, along with any interacting partners (the "prey"), is then captured using streptavidin-coated beads. After washing to remove non-specific binders, the protein complex can be eluted and analyzed by methods such as Western blotting or mass spectrometry.

Caption: Workflow for a biotinylated protein pull-down assay.

Immunoassays (ELISA and Western Blotting)

Biotinylation is frequently used to enhance the sensitivity of immunoassays.[16] Biotinylated detection antibodies can be used in conjunction with streptavidin-enzyme conjugates (e.g., streptavidin-HRP) to amplify the signal. This is because multiple biotin molecules can be attached to a single antibody, and each streptavidin molecule can bind up to four biotins, creating a large complex with many enzyme molecules at the site of the target antigen.

Cell Surface Labeling

The use of membrane-impermeable biotinylation reagents, such as Sulfo-NHS-Biotin, allows for the specific labeling of proteins on the surface of living cells.[2] This is invaluable for studying receptor trafficking, endocytosis, and the composition of the cell surface proteome.

Proximity-Dependent Biotinylation (BioID)

Proximity-dependent biotinylation identification (BioID) is a powerful technique for identifying protein-protein interactions and the composition of subcellular compartments in living cells.[17] A promiscuous biotin ligase (e.g., BirA*, TurboID) is fused to a protein of interest. When expressed in cells and in the presence of biotin, the ligase biotinylates proteins in its immediate vicinity (~10-15 nm radius).[10] These biotinylated proteins can then be isolated and identified by mass spectrometry, providing a snapshot of the protein's microenvironment.

Caption: Simplified EGFR signaling network with proximal proteins identified by APEX2 labeling.

Example 2: Elucidating the ERK Proximity Interactome

Extracellular signal-regulated kinases (ERK1/2) are key components of the MAPK signaling pathway, which regulates a wide range of cellular processes. BioID has been employed to identify the proximity interactome of ERK1 and ERK2, revealing their association with various cellular compartments and processes. [18]

Caption: Major classes of ERK1/2 proximal proteins identified by BioID.

Experimental Protocols

Protocol 1: Protein Biotinylation using Sulfo-NHS-Biotin

This protocol describes the biotinylation of a purified protein in solution.

Materials:

-

Purified protein (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)

-

Sulfo-NHS-Biotin

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin columns or dialysis cassettes

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Biotin in reaction buffer to a concentration of 10 mM (e.g., 4.4 mg/mL).

-

Biotinylation Reaction: Add a 20-fold molar excess of the Sulfo-NHS-Biotin solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin using a desalting spin column or by dialyzing against PBS.

-

Quantification (Optional): Determine the degree of biotinylation using an assay such as the HABA assay.

-

Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: TurboID-based Proximity Labeling in Mammalian Cells

This protocol provides a general workflow for identifying the proximity interactome of a bait protein. [19][20] Materials:

-

Mammalian cell line of interest

-

Expression vector for the TurboID-bait fusion protein

-

Transfection reagent

-

Cell culture medium

-

Biotin solution (50 mM stock in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer

-

Reagents for mass spectrometry sample preparation

Procedure:

-

Transfection: Transfect the mammalian cells with the TurboID-bait expression vector. It is recommended to generate a stable cell line for consistent expression.

-

Biotin Labeling: Add biotin to the cell culture medium to a final concentration of 50 µM. Incubate for 10 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors.

-

Enrichment of Biotinylated Proteins: Clarify the cell lysate by centrifugation. Incubate the supernatant with streptavidin-coated magnetic beads overnight at 4°C with rotation.

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads. A common method is on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the biotinylated proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the TurboID-bait sample compared to a negative control (e.g., cells expressing TurboID alone).

Protocol 3: Surface Plasmon Resonance (SPR) Analysis of a Protein-Protein Interaction

This protocol outlines the use of a biotinylated ligand for SPR analysis. [21][22] Materials:

-

SPR instrument

-

Streptavidin-coated sensor chip

-

Biotinylated ligand

-

Analyte protein

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (if applicable)

Procedure:

-

System Priming: Prime the SPR system with running buffer.

-

Ligand Immobilization: Inject the biotinylated ligand over the streptavidin-coated sensor chip surface to achieve the desired immobilization level. The high affinity of the biotin-streptavidin interaction results in stable capture.

-

Analyte Injection: Inject a series of concentrations of the analyte over the ligand-immobilized surface and a reference surface.

-

Data Acquisition: Monitor the association and dissociation phases in real-time.

-

Regeneration (Optional): If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. For very high-affinity interactions, a new surface may be required for each analyte concentration.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

Biotinylation, underpinned by the remarkably strong biotin-streptavidin interaction, is a powerful and versatile technology that has become indispensable in modern molecular biology research and drug development. Its applications are vast, ranging from the routine purification of proteins to the sophisticated mapping of protein-protein interaction networks within living cells. The continuous development of new biotinylation reagents and techniques, such as the highly efficient TurboID, promises to further expand the utility of this approach, enabling researchers to explore the intricate molecular landscape of the cell with ever-increasing precision and temporal resolution. This guide provides a solid foundation for understanding and implementing biotinylation strategies to advance scientific discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Proximity labeling with TurboID [bio-protocol.org]

- 4. neb.com [neb.com]

- 5. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]

- 7. store.sangon.com [store.sangon.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. TurboID functions as an efficient biotin ligase for BioID applications in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. bioclone.net [bioclone.net]

- 16. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]

- 17. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Proximity labeling in mammalian cells with TurboID and split-TurboID | Semantic Scholar [semanticscholar.org]

- 20. TurboID-Based Proximity Labeling: A Method to Decipher Protein–Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nicoyalife.com [nicoyalife.com]

- 22. biosensingusa.com [biosensingusa.com]

Methodological & Application

Application Notes and Protocols for Biotin-NHS Antibody Labeling

These application notes provide a detailed protocol for the biotinylation of antibodies using N-hydroxysuccinimide (NHS) esters of biotin. This method is widely used by researchers, scientists, and drug development professionals for various applications, including immunoassays, protein purification, and cytochemistry.

Introduction

Biotin, a small vitamin (244 Da), can be covalently attached to proteins, such as antibodies, without significantly altering their biological activity.[1] The high-affinity interaction between biotin and streptavidin is then exploited for detection or purification. The most common method for biotinylating proteins involves the use of NHS esters of biotin, which react efficiently with primary amines (-NH2) on the protein, primarily the side chains of lysine residues and the N-terminus of the polypeptide chains, to form stable amide bonds.[2]

This protocol details the use of Sulfo-NHS-Biotin, a water-soluble variant that allows the reaction to be performed in aqueous buffers without organic solvents like DMSO or DMF.[3]

Key Experimental Considerations

-

Buffer Composition: The antibody must be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0 for optimal NHS ester reaction.[3][4] Buffers containing primary amines, like Tris, or preservatives such as sodium azide, will compete with the antibody for reaction with the NHS-biotin and must be removed prior to labeling.[2]

-

Antibody Concentration: For efficient labeling, an antibody concentration of 1-5 mg/mL is recommended.[5] Labeling of more dilute protein solutions may require a higher molar excess of the biotin reagent to achieve the same level of incorporation.[6]

-

Molar Ratio of Biotin to Antibody: The degree of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the antibody.[7] A 20-fold molar excess is a common starting point and typically results in the incorporation of 4-6 biotin molecules per antibody.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the biotinylation reaction.

| Parameter | Recommended Range/Value | Notes |

| Antibody Concentration | 1-10 mg/mL | Optimal efficiency is often seen at 1-5 mg/mL.[2][5] |

| Reaction Buffer | Amine-free buffer (e.g., PBS) | pH should be between 7.2 and 8.0.[2][4] |

| Molar Excess of Biotin Reagent | 10 to 40-fold | A 20-fold excess is a common starting point.[2][8] |

| Incubation Temperature | Room Temperature or 4°C | Reaction times will vary with temperature.[2] |

| Incubation Time | 30-60 minutes at RT or 2 hours at 4°C | Longer incubation times are generally not harmful to the reaction.[2][9] |

| Molar Coupling Ratio (Biotin:Antibody) | Expected Molar Incorporation Ratio (Biotin/Antibody) |

| 5:1 | 1.4 - 1.7 |

| 10:1 | 2.5 - 2.8 |

| 20:1 | 4.4 - 5.0 |

| 40:1 | 7.2 - 9.0 |

| Data adapted from Molecular Devices labeling protocols.[8] |

Experimental Protocols

Preparation of Reagents

-

Antibody Solution:

-

Biotin Reagent Solution:

-

Allow the vial of Sulfo-NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[3][9]

-

Immediately before use, prepare a 10 mM solution of the biotin reagent. For example, dissolve 2.2 mg of Sulfo-NHS-Biotin in 500 µL of ultrapure water.[9] For non-sulfo NHS-Biotin, dissolve in an organic solvent like DMSO or DMF to create a stock solution.[2][10]

-

Calculation of Biotin Reagent Volume

To determine the volume of biotin reagent needed, use the following calculation for a desired molar excess:

-

Step 1: Calculate millimoles of antibody.

-

mmol of Antibody = (mg of Antibody / MW of Antibody in kDa) / 1000

-

Example for IgG (MW ≈ 150 kDa):(2 mg / 150) / 1000 = 0.0000133 mmol

-

-

Step 2: Calculate millimoles of biotin reagent.

-

mmol of Biotin = mmol of Antibody * Desired Molar Excess

-

Example for a 20-fold excess:0.0000133 mmol * 20 = 0.000266 mmol

-

-

Step 3: Calculate the volume of 10 mM biotin solution to add.

-

Volume (µL) = (mmol of Biotin / 10 mmol/L) * 1,000,000

-

Example:(0.000266 / 10) * 1,000,000 = 26.6 µL

-

Biotinylation Reaction

-

Add the calculated volume of the 10 mM biotin reagent solution to the antibody solution.[4]

-

Mix gently by pipetting.[5]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][9]

Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching reagent that contains primary amines can be added.

-

Add a small amount of a quenching buffer, such as 1M Tris-HCl, to the reaction mixture. For example, add 9.6 µL of 1M NH4Cl for every 1 mg of protein labeled with 120 µg of NHSB.[10]

-

Incubate for 10-15 minutes at room temperature.[10]

Purification of the Labeled Antibody

Excess, non-reacted biotin must be removed to prevent interference in downstream applications.

-

Use a desalting spin column or dialysis to separate the biotinylated antibody from the unreacted biotin.[2][9]

Determination of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the molar ratio of biotin to protein.[11]

-

Principle: The HABA dye binds to avidin, producing a color that can be measured at 500 nm. Biotin displaces the HABA from the avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[12]

-

Procedure:

-

Measure the absorbance of a HABA/avidin solution at 500 nm (A500 HABA/Avidin).[11]

-

Add a known amount of the purified biotinylated antibody to the HABA/avidin solution and mix.[11]

-

Measure the absorbance at 500 nm again once the reading is stable (A500 HABA/Avidin/Biotin).[11]

-

The change in absorbance, along with the protein concentration and molecular weight, can be used to calculate the biotin-to-protein molar ratio.[12] Online calculators are available for this purpose.[12]

-

Visualizations

Caption: Experimental workflow for antibody biotinylation.

Caption: Chemical reaction of Biotin-NHS with a primary amine on an antibody.

References

- 1. Labeling Antibodies with N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. apexbt.com [apexbt.com]

- 5. broadpharm.com [broadpharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 9. apexbt.com [apexbt.com]

- 10. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Cell Surface Protein Biotinylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface protein biotinylation is a powerful and widely used technique to selectively label, isolate, and analyze proteins expressed on the outer surface of the plasma membrane. This method is instrumental in a variety of research areas, including the study of protein trafficking, receptor internalization, and the identification of potential drug targets and biomarkers.[1][2][3][4] The fundamental principle involves the covalent attachment of biotin, a small B-vitamin, to primary amines of cell surface proteins using a membrane-impermeable biotinylation reagent.[1][5] The high-affinity interaction between biotin and avidin or streptavidin is then exploited for the specific purification and subsequent analysis of these labeled proteins.[1][6][7]

These application notes provide a detailed, step-by-step guide for performing cell surface protein biotinylation, from cell preparation to the analysis of biotinylated proteins.

Experimental Workflow Overview

The general workflow for cell surface protein biotinylation consists of several key stages: cell preparation, biotinylation of surface proteins, quenching of the reaction, cell lysis, affinity purification of biotinylated proteins, and downstream analysis.

Caption: A schematic overview of the key steps in a typical cell surface protein biotinylation experiment.

Key Reagents and Buffers

Successful biotinylation relies on the proper selection and preparation of reagents. The following tables summarize common reagents and their recommended concentrations.

Table 1: Biotinylation Reagents

| Reagent | Typical Concentration | Key Features |

| Sulfo-NHS-LC-Biotin | 0.1 - 2.5 mg/mL | Amine-reactive, long spacer arm to reduce steric hindrance, membrane-impermeable due to the sulfo-NHS group.[5] |

| Sulfo-NHS-SS-Biotin | 0.1 - 2.5 mg/mL | Contains a reducible disulfide bond in the spacer arm, allowing for elution of biotinylated proteins from avidin/streptavidin beads with reducing agents like DTT.[8][9][10] |

Table 2: Buffers and Solutions

| Buffer/Solution | Composition | Purpose |

| Phosphate-Buffered Saline (PBS) | Standard formulation, pH 7.2-7.4 | Washing cells to remove culture medium and serum proteins.[5][9] |

| Quenching Solution | 50-100 mM Glycine or 0.5-1% BSA in PBS | To inactivate any unreacted biotinylation reagent.[5][8][9] |

| Lysis Buffer (e.g., RIPA) | Varies, often contains detergents like NP-40 and protease inhibitors | To solubilize cell membranes and release proteins.[8][11] |

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental goals. All steps involving live cells should be performed on ice or at 4°C to minimize protein trafficking and endocytosis.[9][12]

I. Cell Preparation

-

Culture cells to the desired confluency (typically 70-90%).[8]

-

Place the culture dish on ice and aspirate the growth medium.

-

Gently wash the cells 2-3 times with ice-cold PBS to remove any residual serum proteins.[5][12] For loosely adherent cells, consider coating dishes with poly-D-lysine.[5]

II. Cell Surface Biotinylation

-

Prepare the biotinylation reagent solution (e.g., Sulfo-NHS-LC-Biotin or Sulfo-NHS-SS-Biotin) in ice-cold PBS immediately before use to prevent hydrolysis.[9]

-

Aspirate the final PBS wash and add the biotinylation solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells with the biotinylation reagent for 30 minutes at 4°C with gentle rocking.[5][9][12]

Table 3: Recommended Incubation Parameters

| Parameter | Recommended Value | Notes |

| Temperature | 4°C | To inhibit endocytosis and protein trafficking.[9][13] |

| Incubation Time | 30 minutes | Can be optimized, but longer times may increase background. |

| Agitation | Gentle rocking | Ensures even distribution of the biotinylation reagent.[5][12] |

III. Quenching

-

Aspirate the biotinylation solution.

-

Add ice-cold quenching solution (e.g., 50 mM glycine in PBS) to the cells.[5]

-

Incubate for 5-10 minutes at 4°C with gentle rocking to quench any unreacted biotinylation reagent.[5][8]

-

Wash the cells 2-3 times with ice-cold PBS.[9]

IV. Cell Lysis

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors to the cells.[8]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing or on a rotator at 4°C for 1 hour.[8][12]

-

Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]

-

Transfer the supernatant to a new tube. This fraction contains the total cellular protein.

V. Affinity Purification of Biotinylated Proteins

-

Take a small aliquot of the clarified lysate to serve as the "input" or "total lysate" control.[12]

-

Prepare NeutrAvidin or streptavidin agarose beads by washing them several times with lysis buffer.[12]

-

Add the washed beads to the remaining cell lysate.

-

Incubate the lysate with the beads overnight at 4°C on a rotator to allow for the binding of biotinylated proteins.[12]

-

Pellet the beads by centrifugation and collect the supernatant, which represents the "unbound" or "intracellular" fraction.

-

Wash the beads extensively with lysis buffer and then with other wash buffers to remove non-specifically bound proteins.[12]

VI. Elution and Downstream Analysis

-

Elute the bound proteins from the beads.

-

Analyze the "input," "unbound," and "eluted" (biotinylated) fractions by SDS-PAGE and Western blotting using antibodies specific to the protein of interest.[6][12] This allows for the confirmation of cell surface localization.

-

For proteomic studies, the eluted proteins can be further processed for analysis by mass spectrometry.[10]

Signaling Pathway Analysis Application

Cell surface biotinylation is a valuable tool for studying signaling pathways that are initiated at the plasma membrane. For example, it can be used to investigate changes in the surface expression of a receptor in response to ligand binding or drug treatment.

Caption: A simplified diagram of a receptor-mediated endocytosis pathway that can be studied using cell surface biotinylation.

By performing biotinylation at different time points after ligand stimulation, researchers can track the internalization and subsequent fate of the receptor population that was initially on the cell surface.

Troubleshooting

Table 4: Common Problems and Solutions

| Problem | Possible Cause | Suggested Solution |

| Low yield of biotinylated protein | - Inefficient biotinylation- Insufficient amount of starting material- Loss of cells during washing | - Optimize biotin reagent concentration and incubation time- Increase the number of cells- Use poly-D-lysine coated plates for poorly adherent cells[5] |

| High background/intracellular proteins detected | - Cell membrane integrity compromised- Biotinylation reagent is membrane-permeable | - Perform all steps on ice to maintain membrane integrity- Ensure the use of a sulfo-NHS-biotin reagent[9] |

| Inefficient pulldown of biotinylated proteins | - Insufficient amount of avidin/streptavidin beads- Inefficient binding | - Increase the amount of beads- Ensure proper buffer conditions (pH, ionic strength) for binding[11] |

References

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Studying Purinoceptor Cell-Surface Expression by Protein Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Surface Protein Biotinylation for SDS-PAGE Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Surface protein biotinylation [protocols.io]

- 6. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]

- 7. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell surface biotinylation [protocols.io]

- 9. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 13. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]

Application Notes and Protocols for Biotin-NHS in Immunoprecipitation Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing Biotin N-hydroxysuccinimide (NHS) esters for the biotinylation of proteins and antibodies, specifically for use in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments. The strong and highly specific interaction between biotin and streptavidin offers a powerful alternative to traditional immunoprecipitation methods, often resulting in cleaner pulldowns and reduced background.[1][2]

Introduction: The Power of Biotin-Streptavidin in Immunoprecipitation

Immunoprecipitation is a cornerstone technique for isolating a specific protein or protein complex from a heterogeneous sample, such as a cell lysate.[3] Traditionally, this is achieved by using an antibody specific to the target protein, which is then captured by protein A or protein G beads. However, a significant drawback of this method is the co-elution of antibody heavy and light chains during the final elution step, which can interfere with downstream analyses like Western blotting, especially when the target protein has a similar molecular weight.[4][5]

Biotin-NHS based immunoprecipitation circumvents this issue.[1] In this method, the primary antibody is first covalently labeled with biotin using a Biotin-NHS ester. This biotinylated antibody is then used to capture the target protein from the lysate. The entire antibody-antigen complex is subsequently isolated using streptavidin-coated beads, which exhibit an exceptionally high affinity for biotin (Kd = 10⁻¹⁵ M).[1][6] This robust interaction allows for stringent washing conditions, leading to a significant reduction in non-specific binding and a cleaner immunoprecipitate.

Advantages of Biotin-NHS for Immunoprecipitation:

-

High Specificity and Affinity: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, ensuring efficient capture of the biotinylated antibody-protein complex.[1][6]

-

Reduced Antibody Contamination: Since the antibody is not directly bound to the beads, elution strategies can be employed that leave the antibody and streptavidin beads behind, resulting in a purer sample of the target protein.

-

Versatility: A wide range of Biotin-NHS esters are available with different spacer arms and solubility properties, allowing for optimization of the labeling process for various proteins and applications.[7]

-

Signal Amplification: Multiple biotin molecules can be conjugated to a single antibody, which can amplify the signal in downstream detection methods.[1]

Experimental Workflow and Signaling Pathway Visualization

The overall workflow for a Biotin-NHS based immunoprecipitation experiment is depicted below. This process involves the initial biotinylation of the antibody, followed by incubation with the cell lysate to form the immune complex, capture with streptavidin beads, washing, and finally, elution of the target protein.

References

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. youtube.com [youtube.com]

- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Notes: Biotin-NHS Labeling and Western Blot Detection of Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a powerful and versatile tool in protein research. The high-affinity interaction between biotin (Vitamin H) and streptavidin is one of the strongest non-covalent bonds known in nature, forming the basis for highly specific and sensitive detection methods. N-hydroxysuccinimide (NHS) esters of biotin are widely used reagents that efficiently react with primary amines (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus, to form stable amide bonds.[1][2] This technique enables the detection of proteins on various platforms, including Western blotting, ELISA, and immunoprecipitation.[2][3]

This application note provides a detailed protocol for the biotinylation of proteins using NHS-Biotin and their subsequent detection via Western blotting with streptavidin-horseradish peroxidase (HRP).

Principle of the Method

The workflow involves two main stages: the biotinylation of the target protein and the detection of the biotinylated protein by Western blot.

-

Biotinylation: The protein of interest is incubated with an NHS-ester of biotin. The NHS ester reacts with primary amines on the protein, forming a stable covalent bond and attaching the biotin moiety.

-

Western Blot Detection: The biotinylated protein, along with other proteins in the sample, is separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with streptavidin conjugated to HRP. The streptavidin-HRP binds specifically to the biotinylated protein. Upon addition of a chemiluminescent substrate, the HRP enzyme catalyzes a reaction that produces light, which can be detected by film or a CCD camera.[4]

Materials and Reagents

For Biotinylation:

-

Protein sample (purified or in a cell lysate)

-

NHS-Biotin reagent (e.g., EZ-Link™ NHS-Biotin)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[5]

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., Tris or glycine)[6]

-

Desalting column or dialysis equipment for removal of excess biotin[3]

For Western Blot:

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Note: Avoid using non-fat dry milk as a blocking agent as it contains endogenous biotin, which can lead to high background.[7][8]

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Streptavidin-HRP conjugate[9]

-

Chemiluminescent HRP substrate[4]

-

X-ray film or CCD imaging system

Experimental Protocols

Part 1: Biotinylation of Proteins

This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of labeling.

-

Protein Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[1][5] Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.[1] If necessary, perform a buffer exchange using dialysis or a desalting column.[3]

-

-

Preparation of NHS-Biotin Solution:

-

Biotinylation Reaction:

-

The molar ratio of biotin reagent to protein can be adjusted to control the extent of labeling. A 20-fold molar excess of biotin is a common starting point for antibodies.[1][3]

-

Add the calculated volume of the 10 mM NHS-Biotin solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][3]

-

-

Quenching the Reaction and Removal of Excess Biotin:

-

To stop the labeling reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[6]

-

Remove non-reacted biotin using a desalting column or by dialysis against PBS. This step is crucial to prevent interference in downstream applications.[3]

-

Part 2: Western Blot Detection of Biotinylated Proteins

-

SDS-PAGE and Protein Transfer:

-

Separate the biotinylated protein sample by SDS-PAGE according to standard protocols.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Incubate the membrane in blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[8]

-

-

Streptavidin-HRP Incubation:

-

Dilute the streptavidin-HRP conjugate in blocking buffer. A typical starting dilution range is 1:5,000 to 1:20,000, but the optimal concentration should be determined empirically.[4][10]

-

Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[4]

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.[4]

-

-

Detection:

-

Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

-

Detect the signal using X-ray film or a CCD imaging system.

-

Data Presentation

Table 1: Recommended Molar Excess of NHS-Biotin for Protein Labeling

| Protein Concentration | Recommended Molar Excess of Biotin |

| 10 mg/mL | ≥ 12-fold[1] |

| 2 mg/mL | ≥ 20-fold[1] |

| General Guideline | 20-fold for 4-6 biotins per antibody[3] |

Table 2: Recommended Dilutions for Streptavidin-HRP in Western Blotting

| Source | Recommended Starting Dilution |

| Hello Bio | 1:20,000[10] |

| Abcam | 1:15,000 to 1:60,000 |

| Fortis Life Sciences | 1:5,000 to 1:15,000[4] |

Visualization of Experimental Workflow

Caption: Workflow for Biotin-NHS protein labeling and subsequent Western blot detection.

Troubleshooting

Table 3: Common Problems and Solutions in Biotin Western Blotting

| Problem | Possible Cause | Suggested Solution |

| High Background | Blocking with non-fat dry milk | Use 5% BSA in TBST for blocking as milk contains endogenous biotin.[7][8] |

| Insufficient washing | Increase the number or duration of washing steps. | |

| Streptavidin-HRP concentration too high | Optimize the streptavidin-HRP concentration by performing a titration.[7] | |

| Weak or No Signal | Inefficient biotinylation | Ensure the protein buffer is amine-free. Optimize the molar ratio of NHS-Biotin to protein.[5] |

| Streptavidin-HRP concentration too low | Decrease the dilution of the streptavidin-HRP conjugate.[7] | |

| Insufficient protein loading | Increase the amount of protein loaded onto the gel. | |

| Non-specific Bands | Protein degradation | Add protease inhibitors to the sample buffer. |

| Non-specific binding of streptavidin-HRP | Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration). |

Conclusion